3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid
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Overview
Description
3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid is a compound with the molecular formula C12H9ClO2S2 and a molecular weight of 284.78 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a thiophene ring substituted with a carboxylic acid group and a chlorobenzylsulfanyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with thiophene-2-thiol in the presence of a base such as sodium hydroxide. The resulting intermediate is then oxidized to form the final product . The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Organic solvents like dichloromethane or ethanol
Catalysts: Bases like sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylbenzyl)sulfanyl]-2-thiophenecarboxylic acid
- 3-[(4-Bromobenzyl)sulfanyl]-2-thiophenecarboxylic acid
- 3-[(4-Fluorobenzyl)sulfanyl]-2-thiophenecarboxylic acid
Uniqueness
3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S2/c13-9-3-1-8(2-4-9)7-17-10-5-6-16-11(10)12(14)15/h1-6H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAOYGCCEDPYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(SC=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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